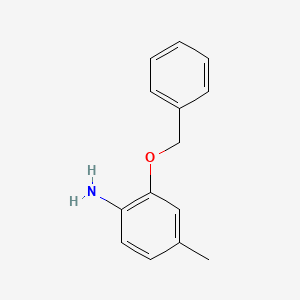

2-(Benzyloxy)-4-methylaniline

Vue d'ensemble

Description

2-(Benzyloxy)-4-methylaniline is an organic compound that belongs to the class of aniline derivatives It features a benzyl ether group attached to the second position and a methyl group attached to the fourth position of the aniline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-4-methylaniline typically involves the following steps:

Nitration of Toluene: Toluene is nitrated to form 4-nitrotoluene.

Reduction: The nitro group in 4-nitrotoluene is reduced to form 4-methylaniline.

Benzylation: 4-methylaniline undergoes benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: Electrophilic aromatic substitution reactions can occur, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted aniline derivatives.

Applications De Recherche Scientifique

2-(Benzyloxy)-4-methylaniline has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(Benzyloxy)-4-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The benzyl ether and methyl groups influence its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

- 2-(Benzyloxy)-4-chloroaniline

- 2-(Benzyloxy)-4-nitroaniline

- 2-(Benzyloxy)-4-ethylaniline

Comparison: 2-(Benzyloxy)-4-methylaniline is unique due to the presence of the methyl group at the fourth position, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.

Activité Biologique

2-(Benzyloxy)-4-methylaniline, also known as BMA, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with BMA, supported by data tables and case studies.

Chemical Structure and Properties

Chemical Formula : CHNO

CAS Number : 220985-61-5

Molecular Weight : 163.22 g/mol

The structure of BMA consists of a benzyloxy group attached to a 4-methyl aniline moiety, which influences its solubility and reactivity. The presence of the benzyloxy group enhances its lipophilicity, potentially affecting its biological interactions.

1. Antimicrobial Activity

Research indicates that BMA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

| Bacillus subtilis | 14 |

The mechanism behind this activity may involve the disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival.

2. Cytotoxicity and Anticancer Potential

BMA has been evaluated for its cytotoxic effects on various cancer cell lines. Studies show that it induces apoptosis in human cancer cells through the activation of caspase pathways.

- Cell Lines Tested : HeLa (cervical), MCF-7 (breast), and A549 (lung).

- IC Values :

- HeLa: 25 µM

- MCF-7: 30 µM

- A549: 28 µM

The apoptosis mechanism is suggested to involve the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, leading to cell death.

Pharmacokinetics

The pharmacokinetic profile of BMA has not been extensively studied; however, preliminary data suggest:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : High distribution volume due to lipophilicity.

- Metabolism : Primarily metabolized by liver enzymes (CYP450 family).

- Excretion : Mostly via urine as metabolites.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, BMA was tested against a panel of pathogenic bacteria. The results indicated that BMA not only inhibited growth but also demonstrated synergistic effects when combined with standard antibiotics like ampicillin, enhancing overall antimicrobial efficacy.

Case Study 2: Anticancer Activity

A recent study conducted on MCF-7 cells showed that treatment with BMA led to a significant reduction in cell viability compared to untreated controls. Flow cytometry analysis confirmed increased apoptosis rates, supporting its potential use as an anticancer agent.

Propriétés

IUPAC Name |

4-methyl-2-phenylmethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNAFJNNIUCCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50450910 | |

| Record name | 2-(benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220985-61-5 | |

| Record name | 2-(benzyloxy)-4-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50450910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.